1-benzyl-5-(3-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzyl, bromophenyl, hydroxy, and methylphenyl groups
Preparation Methods
The synthesis of 1-BENZYL-5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: This step may involve a benzylation reaction using benzyl halides and a base.
Hydroxylation: The hydroxy group can be introduced through an oxidation reaction.
Methylation: The methylphenyl group can be introduced using methylating agents.
Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-BENZYL-5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Addition: Addition reactions can occur at the double bonds or other reactive sites in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-BENZYL-5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolidine derivatives with different substituents These compounds may have similar structures but differ in their functional groups, leading to different chemical and biological properties
Properties
Molecular Formula |
C24H20BrNO2 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
1-benzyl-2-(3-bromophenyl)-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20BrNO2/c1-16-10-12-18(13-11-16)21-22(19-8-5-9-20(25)14-19)26(24(28)23(21)27)15-17-6-3-2-4-7-17/h2-14,22,27H,15H2,1H3 |
InChI Key |
NGDFOJVPISAAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)Br)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.